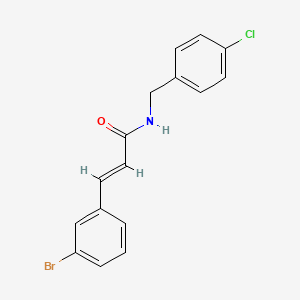
3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a bromophenyl group and a chlorobenzyl group attached to an acrylamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide typically involves the reaction of 3-bromophenylamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with acryloyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The acrylamide group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
科学研究应用
3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl and chlorobenzyl groups play a crucial role in binding to these targets, thereby modulating their activity. The acrylamide backbone allows for the formation of covalent bonds with nucleophilic residues in the target molecules, leading to changes in their function.
相似化合物的比较
Similar Compounds
- 3-(3-chlorophenyl)-N-(4-bromobenzyl)acrylamide
- 3-(3-fluorophenyl)-N-(4-chlorobenzyl)acrylamide
- 3-(3-bromophenyl)-N-(4-methylbenzyl)acrylamide
Uniqueness
3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide is unique due to the presence of both bromine and chlorine atoms in its structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
(E)-3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTDWTINVVUISO-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
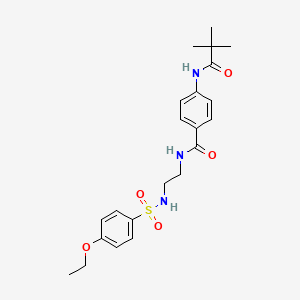
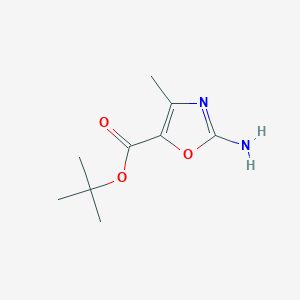
![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-ethoxyphenyl)propanamide](/img/structure/B2362953.png)
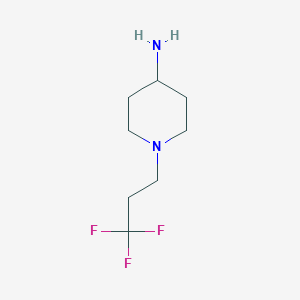
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2362960.png)
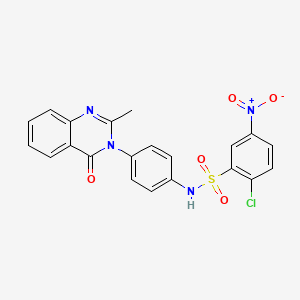
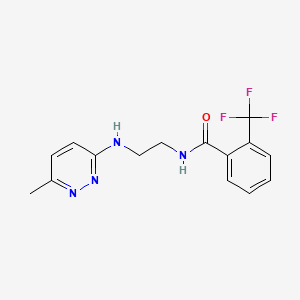
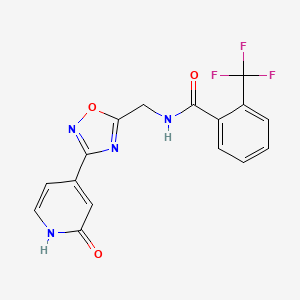
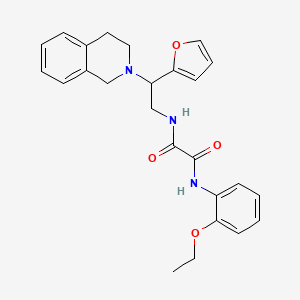
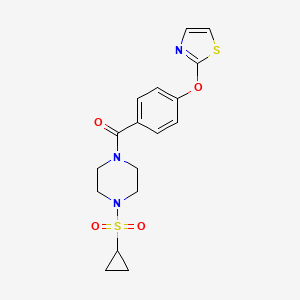
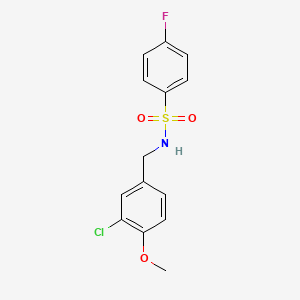
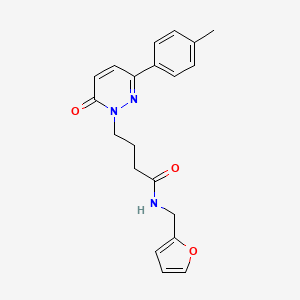
![7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2362971.png)
